Cas no 100108-77-8 (L-Alanine-13C3)

L-Alanine-13C3 化学的及び物理的性質
名前と識別子
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- L-Alanine-1,2,3-13C3
- L-Alanine (U-13C3)
- L-Alanine-13C3
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- インチ: 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1
- InChIKey: QNAYBMKLOCPYGJ-GCCOVPGMSA-N
- ほほえんだ: O[13C]([13C@H]([13CH3])N)=O
計算された属性
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 314.5 °C (dec.)(lit.)
- ようかいせい: 未確定
L-Alanine-13C3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 489875-100MG |
L-Alanine-13C3 |
100108-77-8 | 95% | 100mg |
¥10184.27 | 2023-12-05 | |
TRC | A481504-100mg |
L-Alanine-13C3 |
100108-77-8 | 100mg |
$ 770.00 | 2023-04-19 | ||
A2B Chem LLC | AE13275-250mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 250mg |
$1232.00 | 2024-04-20 | |
1PlusChem | 1P008VI3-250mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 250mg |
$1191.00 | 2025-02-24 | |
1PlusChem | 1P008VI3-500mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 500mg |
$1575.00 | 2025-02-24 | |
TRC | A481504-250mg |
L-Alanine-13C3 |
100108-77-8 | 250mg |
$ 1821.00 | 2023-04-19 | ||
TRC | A481504-25mg |
L-Alanine-13C3 |
100108-77-8 | 25mg |
$ 265.00 | 2023-09-09 | ||
A2B Chem LLC | AE13275-100mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 100mg |
$850.00 | 2024-04-20 | |
A2B Chem LLC | AE13275-500mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 500mg |
$1629.00 | 2024-04-20 | |
1PlusChem | 1P008VI3-100mg |
L-ALANINE (U-13C3) |
100108-77-8 | 98% | 100mg |
$823.00 | 2025-02-24 |
L-Alanine-13C3 関連文献
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Hemma Schueffl,Sarah Theiner,Gerrit Hermann,Josef Mayr,Philipp Fronik,Diana Groza,Sushilla van Schonhooven,Luis Galvez,Nadine S. Sommerfeld,Arno Schintlmeister,Siegfried Reipert,Michael Wagner,Robert M. Mader,Gunda Koellensperger,Bernhard K. Keppler,Walter Berger,Christian R. Kowol,Anton Legin,Petra Heffeter Chem. Sci. 2021 12 12587
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Piotr Paluch,Tomasz Pawlak,Agata Jeziorna,Julien Trébosc,Guangjin Hou,Alexander J. Vega,Jean-Paul Amoureux,Martin Dracinsky,Tatyana Polenova,Marek J. Potrzebowski Phys. Chem. Chem. Phys. 2015 17 28789
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Ward van Helmond,Chris-Jan Kuijpers,Elise van Diejen,Jincey Spiering,Brent Maagdelijn,Marcel de Puit Anal. Methods 2017 9 5697
L-Alanine-13C3に関する追加情報
Introduction to L-Alanine-13C3 and Its Significance in Modern Research
L-Alanine-13C3 is a specialized isotope-labeled compound with the CAS number 100108-77-8, widely utilized in the field of biochemical and pharmaceutical research. This compound, featuring a tritium-labeled carbon atom at the third position, serves as a critical tool for studying metabolic pathways, enzyme kinetics, and molecular interactions. The unique isotopic labeling allows researchers to track the movement of carbon atoms within biological systems, providing invaluable insights into the mechanisms of amino acid metabolism and its role in various physiological processes.
The use of L-Alanine-13C3 has gained significant traction in recent years, particularly in the development of metabolic flux analysis techniques. These techniques are essential for understanding how cells utilize and process nutrients, which is a fundamental aspect of both basic research and drug discovery. By incorporating 13C-labeled alanine, scientists can monitor the flow of carbon through metabolic pathways with high precision. This capability is particularly useful in studying diseases associated with metabolic dysregulation, such as diabetes and cancer.
Recent advancements in mass spectrometry have further enhanced the utility of L-Alanine-13C3. Techniques like stable isotope labeling with amino acids in cell culture (SILAC) rely heavily on isotopically labeled amino acids like L-Alanine-13C3 to compare protein expression levels between different experimental conditions. This method has revolutionized proteomics research, enabling researchers to identify changes in protein abundance and post-translational modifications with remarkable accuracy.
In addition to its applications in metabolic studies, L-Alanine-13C3 plays a crucial role in drug development. The compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy, which helps in determining the structure and dynamics of drug molecules. Its incorporation into drug candidates allows for detailed structural analysis without interference from other components in the sample. This has been particularly beneficial in the design of novel therapeutics targeting amino acid metabolism.
The demand for high-purity L-Alanine-13C3 has also driven improvements in synthetic methodologies. Current synthetic routes focus on achieving high yields and minimal isotopic impurities to ensure reliable experimental results. Researchers are exploring novel catalytic systems and purification techniques to enhance the quality of 13C-labeled alanine, thereby expanding its applications in both academic and industrial settings.
One notable application of L-Alanine-13C3 is in the study of alanine transaminase (ALT) kinetics. ALT is an enzyme involved in the conversion of alanine to pyruvate, a key step in gluconeogenesis. By using 13C-labeled alanine, researchers can investigate how variations in ALT activity affect overall metabolic homeostasis. These studies have implications for understanding liver diseases and developing targeted treatments.
The compound’s versatility extends to its use in flux balance analysis (FBA), a computational method that predicts metabolic fluxes based on stoichiometric constraints. L-Alanine-13C3 provides a means to validate FBA models by experimentally measuring carbon fluxes through specific pathways. This integration of experimental data with computational modeling has significantly improved our understanding of complex metabolic networks.
Future research directions involving L-Alanine-13C3 may include its application in gene editing technologies, such as CRISPR-Cas9 systems, where isotopically labeled compounds can help track genetic modifications more effectively. Additionally, advancements in bioinformatics could further enhance the analysis of data generated from experiments using L-Alanine-13C3, leading to new discoveries in molecular biology and pharmacology.
In conclusion, L-Alanine-13C3 (CAS no. 100108-77-8) is a cornerstone compound in modern biochemical research, offering unparalleled insights into metabolic processes and enzyme function. Its applications span from basic research to drug development, underscoring its importance as a tool for scientific advancement. As methodologies continue to evolve, the utility of this compound will undoubtedly expand, driving further progress across multiple disciplines.



